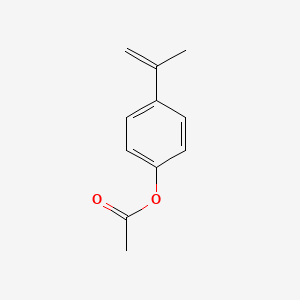
Phenol, 4-(1-methylethenyl)-, acetate
Cat. No. B8614491
Key on ui cas rn:
2759-56-0
M. Wt: 176.21 g/mol
InChI Key: OAQWJXQXSCVMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04544704
Procedure details


An 88.0 gram portion of the hydrolyzed p-isopropenylphenyl acetate and styrene copolymer and 600 grams of chloroform were added to a reactor and maintained under a nitrogen atmosphere with stirring. The transparent viscous solution was coold to 0° C., then 34.96 grams of cyanogen bromide (0.30 mole) was added. Thirteen minutes (780 s) later, 34.96 grams of triethylamine (0.33 mole) was added to the reactor over a 31 minute (1860 s) period and so as to maintain the reaction temperature at -1° to 2° C. After completion of triethylamine addition, the reactor was maintained at 2° to 5° C. for an additional 30 minutes (1800 s), followed by addition of 1000 milliliters of chilled water to the reactor. After 15 minutes (900 s), the water and chloroform plus product layers were separated. The chloroform plus product layer was washed with 500 milliliters 5 percent aqueous hydrochloric acid and then dried over anhydrous sodium sulfate. Filtration provided a dry chloroform solution of cyanate of hydrolyzed p-isopropenylphenyl acetate and styrene copolymer. Infrared spectrophotometric analysis confirmed the product structure as indicated by the disappearance of phenolic hydroxyl group absorbance of the appearance of cyanate group absorbance.







Name


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:13])=[CH2:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[N:22]#CBr>O.C(N(CC)CC)C.C(Cl)(Cl)Cl>[O-:4][C:5]#[N:22].[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:13])=[CH2:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
34.96 g
|
|
Type
|
reactant
|
|
Smiles
|
N#CBr
|
Step Three
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
34.96 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under a nitrogen atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was coold to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
so as to maintain the reaction temperature at -1° to 2° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reactor was maintained at 2° to 5° C. for an additional 30 minutes (1800 s)
|
|
Duration
|
1800 s
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water and chloroform plus product layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform plus product layer was washed with 500 milliliters 5 percent aqueous hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
Details
Reaction Time |
900 s |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]C#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
